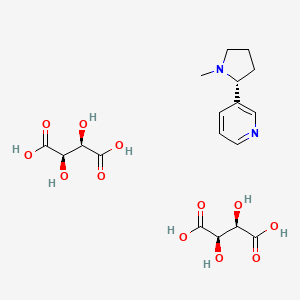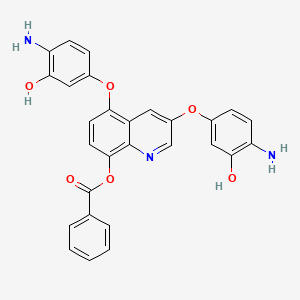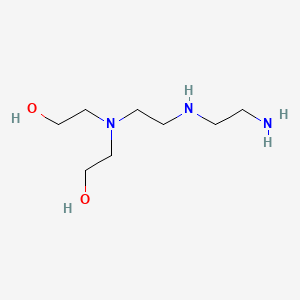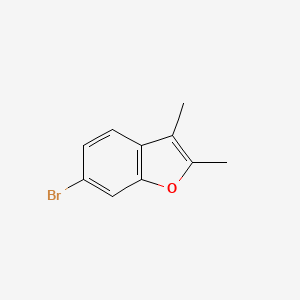
(R)-3-(1-Methylpyrrolidin-2-yl)pyridine bis((2R,3R)-2,3-dihydroxysuccinate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(1-Methylpyrrolidin-2-yl)pyridine bis((2R,3R)-2,3-dihydroxysuccinate) is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a pyridine ring attached to a methylpyrrolidine moiety, further complexed with dihydroxysuccinate groups. Its intricate structure allows for diverse chemical reactivity and potential utility in research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-Methylpyrrolidin-2-yl)pyridine bis((2R,3R)-2,3-dihydroxysuccinate) typically involves multi-step organic synthesis techniques. The initial step often includes the formation of the pyridine ring, followed by the introduction of the methylpyrrolidine group through nucleophilic substitution reactions. The final step involves the complexation with dihydroxysuccinate groups under controlled conditions, such as specific pH and temperature settings, to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be integrated into the production process to reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-(1-Methylpyrrolidin-2-yl)pyridine bis((2R,3R)-2,3-dihydroxysuccinate) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-3-(1-Methylpyrrolidin-2-yl)pyridine bis((2R,3R)-2,3-dihydroxysuccinate) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form stable complexes with these macromolecules makes it a valuable tool for studying biochemical pathways and molecular interactions.
Medicine
In medicine, ®-3-(1-Methylpyrrolidin-2-yl)pyridine bis((2R,3R)-2,3-dihydroxysuccinate) is investigated for its potential therapeutic applications. Its unique chemical properties may allow for the development of new drugs targeting specific molecular pathways involved in diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile component in the formulation of high-performance materials.
Mécanisme D'action
The mechanism of action of ®-3-(1-Methylpyrrolidin-2-yl)pyridine bis((2R,3R)-2,3-dihydroxysuccinate) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-3-(1-Methylpyrrolidin-2-yl)pyridine bis((2R,3R)-2,3-dihydroxysuccinate)
- ®-3-(1-Methylpyrrolidin-2-yl)pyridine bis((2S,3S)-2,3-dihydroxysuccinate)
- ®-3-(1-Methylpyrrolidin-2-yl)pyridine bis((2R,3S)-2,3-dihydroxysuccinate)
Uniqueness
What sets ®-3-(1-Methylpyrrolidin-2-yl)pyridine bis((2R,3R)-2,3-dihydroxysuccinate) apart from similar compounds is its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The precise arrangement of atoms in this compound allows for unique interactions with molecular targets, making it a valuable tool in various scientific and industrial applications.
Propriétés
Numéro CAS |
50915-69-0 |
|---|---|
Formule moléculaire |
C18H26N2O12 |
Poids moléculaire |
462.4 g/mol |
Nom IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;3-[(2R)-1-methylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C10H14N2.2C4H6O6/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*5-1(3(7)8)2(6)4(9)10/h2,4,6,8,10H,3,5,7H2,1H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t10-;2*1-,2-/m111/s1 |
Clé InChI |
RFEJUZJILGIRHQ-VGHAOCGRSA-N |
SMILES isomérique |
CN1CCC[C@@H]1C2=CN=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclopropa[3,4]cyclopenta[1,2-d]pyrimidine](/img/structure/B12899958.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B12899972.png)
![1,2,3,4,6,9-Hexamethyldibenzo[b,d]furan](/img/structure/B12899977.png)



![4-(4-(5-Methylbenzo[d]oxazol-2-yl)styryl)benzamide](/img/structure/B12899992.png)
![1,2,3,4,6,7,8,9-Octamethyldibenzo[b,d]furan](/img/structure/B12899997.png)
![3-[3-(Phenylsulfanyl)propyl]furan](/img/structure/B12900014.png)



![3-Methylidene-4-[(2-phenylethyl)sulfanyl]oxolane](/img/structure/B12900046.png)
